molecular formula C14H9Br2N B1443525 5-Bromo-2-(4-bromophenyl)-1H-indole CAS No. 28718-97-0

5-Bromo-2-(4-bromophenyl)-1H-indole

Cat. No. B1443525
CAS RN: 28718-97-0
M. Wt: 351.04 g/mol
InChI Key: AHJIOTIVIOUCNA-UHFFFAOYSA-N
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Description

“5-Bromo-2-(4-bromophenyl)-1H-indole” is a chemical compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyrrole ring . The presence of bromine atoms on the benzene ring suggests that this compound may have unique reactivity compared to other indoles.


Molecular Structure Analysis

The molecular structure of “5-Bromo-2-(4-bromophenyl)-1H-indole” would consist of a benzene ring fused to a pyrrole ring, with bromine atoms attached at the 5th position of the indole ring and the 4th position of the phenyl ring .


Chemical Reactions Analysis

Indoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-2-(4-bromophenyl)-1H-indole” would depend on its structure. For instance, the presence of bromine atoms could increase the compound’s reactivity and polarity .

Scientific Research Applications

Antimicrobial Activity

“5-Bromo-2-(4-bromophenyl)-1H-indole” has been studied for its potential as an antimicrobial agent. The compound’s structure allows it to interact with various microbial enzymes and receptors, disrupting their normal function and leading to the death of the microorganism. This application is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria .

Transition Metal Complex Synthesis

This compound serves as a ligand in the synthesis of transition metal complexes. These complexes have a variety of applications, including catalysis in organic reactions, materials science, and as potential therapeutic agents. The bromine atoms present in the compound provide sites for metal coordination, enabling the formation of these complexes .

Biological Activity Modulation

Due to its structural features, “5-Bromo-2-(4-bromophenyl)-1H-indole” can modulate biological activity by interacting with biological molecules. It can act as an inhibitor or activator of certain biological pathways, which is useful in the study of diseases and the development of drugs .

Luminescent Material Development

The compound’s ability to form complexes with metals like Europium (III) can be exploited to create materials with luminescent properties. These materials have applications in the development of new lighting systems, display technologies, and optical sensors .

Catalysis in Organic Synthesis

“5-Bromo-2-(4-bromophenyl)-1H-indole” and its derivatives can act as catalysts in various organic synthesis reactions. This includes olefin oxidation and epoxidation, which are important reactions in the chemical industry for the production of plastics, resins, and other polymers .

Pharmaceutical Applications

The structure of “5-Bromo-2-(4-bromophenyl)-1H-indole” makes it a valuable substrate in pharmaceutical industries. It can be used in the synthesis of antidiabetic agents, antiulcer drugs, gastroprotective drugs, antiasthmatic agents, and potentially as anticancer agents. Its versatility in drug synthesis makes it a compound of significant interest in medicinal chemistry .

Mechanism of Action

The mechanism of action of “5-Bromo-2-(4-bromophenyl)-1H-indole” would depend on its application. For instance, if it’s used as a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards of “5-Bromo-2-(4-bromophenyl)-1H-indole” would depend on its reactivity and potential biological activity. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on “5-Bromo-2-(4-bromophenyl)-1H-indole” could include exploring its potential applications in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

5-bromo-2-(4-bromophenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2N/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJIOTIVIOUCNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743890
Record name 5-Bromo-2-(4-bromophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(4-bromophenyl)-1H-indole

CAS RN

28718-97-0
Record name 5-Bromo-2-(4-bromophenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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